molecular formula C10H7Cl2F3O2 B14041970 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14041970
M. Wt: 287.06 g/mol
InChI Key: OKXZZAJRJKHTDT-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine and trifluoromethoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one include:

Properties

Molecular Formula

C10H7Cl2F3O2

Molecular Weight

287.06 g/mol

IUPAC Name

1-chloro-1-[2-chloro-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3O2/c1-5(16)8(11)6-3-2-4-7(9(6)12)17-10(13,14)15/h2-4,8H,1H3

InChI Key

OKXZZAJRJKHTDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)Cl)Cl

Origin of Product

United States

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